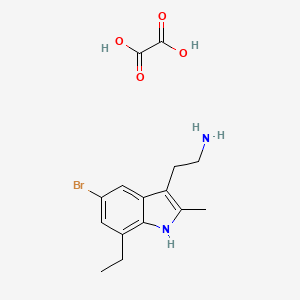

2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate

Description

Properties

IUPAC Name |

2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2.C2H2O4/c1-3-9-6-10(14)7-12-11(4-5-15)8(2)16-13(9)12;3-1(4)2(5)6/h6-7,16H,3-5,15H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDZJXSZOECQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C(=C(N2)C)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177279-51-4 | |

| Record name | 1H-Indole-3-ethanamine, 5-bromo-7-ethyl-2-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177279-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(5-Bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is a synthetic compound that belongs to the indole family. Its molecular formula is , with a molecular weight of approximately 371.23 g/mol. The compound is characterized by a bromine atom, an ethyl group, and a methyl group attached to an indole structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H19BrN2O4 |

| Molecular Weight | 371.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 210-212°C |

| Solubility | Soluble in DMSO; limited in ethanol, methanol, and water |

The oxalate salt form enhances the compound's stability and solubility, making it suitable for laboratory applications .

Antitumor Properties

Recent studies have indicated that 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate exhibits antitumor activity. Preliminary research suggests that the compound may inhibit the growth of various cancer cell lines, although detailed mechanisms of action remain to be elucidated. The indole structure is known to interact with several biological receptors, potentially contributing to its anticancer effects.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in experimental models. These effects could be linked to its ability to modulate inflammatory pathways, although further studies are needed to confirm these findings and understand the underlying mechanisms.

Antimicrobial Activity

Preliminary investigations suggest that 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate may possess antimicrobial properties. However, comprehensive investigations are required to fully characterize its spectrum of activity against various pathogens.

Case Studies and Research Findings

Research on this compound is still in its early stages. For example:

- Wang et al. (2018) first synthesized and characterized this compound, noting its potential applications in medicinal chemistry.

- A study highlighted its ability to inhibit tumor growth in vitro, suggesting a promising avenue for further investigation into its therapeutic applications.

- Ongoing research aims to explore the compound's interaction with specific biological targets, which may reveal novel mechanisms of action relevant for drug development.

Future Directions

Given the promising biological activities observed thus far, future research should focus on:

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its antitumor and anti-inflammatory effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate.

- Formulation Development : Exploring different formulations that enhance bioavailability and stability for potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Bromine Position and Electronic Effects

- The target compound’s 5-bromo substituent may direct electrophilic interactions in biological systems, whereas the 7-bromo analog (CAS 1048343-53-8) could exhibit altered binding due to steric differences .

Alkyl Groups and Lipophilicity

- The 7-ethyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the non-ethylated analog (CAS 1079-43-2, logP ~2.8) .

Salt Form and Solubility

- The oxalate salt in the target compound improves aqueous solubility (~10–20 mg/mL estimated) compared to free amines (e.g., CAS 1079-43-2, solubility <5 mg/mL) .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate?

Answer: Synthesis optimization requires attention to:

- Substituent reactivity : Bromine at position 5 and ethyl/methyl groups at positions 7/2 influence steric and electronic effects during indole ring formation. Use regioselective alkylation and halogenation protocols to avoid side products .

- Oxalate salt formation : Ensure stoichiometric control during the final amine-oxalic acid reaction to avoid residual free base or excess oxalate, which can affect purity .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity crystals .

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

Answer:

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (theoretical MW: ~383.24 g/mol) using electrospray ionization .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ ~6.8–7.2 ppm (aromatic protons), δ ~3.1–3.5 ppm (ethylamine CH₂), δ ~1.2–1.4 ppm (ethyl/methyl groups) .

- ¹³C NMR : Confirm oxalate carbonyl peaks at ~170 ppm .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., oxalate-amine interactions) using SHELXL refinement .

Q. Q3. What solvent systems are suitable for solubility and stability studies?

Answer:

- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM), but avoid prolonged storage due to potential decomposition .

- Aqueous buffers : Use pH 7.4 PBS for biological assays; monitor precipitation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., bromine substitution) impact bioactivity in enzyme modulation studies?

Answer:

- Bromine’s role : Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) via halogen bonding. Compare IC₅₀ values against non-brominated analogs using enzyme kinetics .

- Ethyl/methyl groups : Influence metabolic stability. Perform in vitro microsomal assays (human liver microsomes) to assess oxidation rates .

Q. Q5. How to resolve contradictions in crystallographic and spectroscopic data?

Answer:

- Case study : If NMR suggests axial chirality but X-ray shows planar indole, re-examine refinement parameters (e.g., SHELXL’s TWIN/BASF commands for twinned crystals) .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., ethyl group rotation) that may explain discrepancies .

Q. Q6. What computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with homology models of serotonin receptors (e.g., 5-HT₂A) to map binding poses. Validate with mutagenesis studies .

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to identify key residues for affinity .

Q. Q7. How to design derivatives for improved blood-brain barrier (BBB) penetration?

Answer:

- LogP optimization : Target logP ~2–3 via substituent tuning (e.g., replacing ethyl with trifluoromethyl). Use PAMPA-BBB assays for permeability screening .

- Efflux transporter evasion : Test derivatives in MDCK-MDR1 cells to assess P-glycoprotein substrate potential .

Critical Analysis of Contradictions

- Synthetic yields : Discrepancies in yields (e.g., 60% vs. 75%) may stem from oxalate salt hygroscopicity. Use Karl Fischer titration to control water content during isolation .

- Bioactivity variability : Batch-dependent impurities (e.g., residual alkylating agents) can skew enzyme assays. Implement QC via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.